Evidence Item 1: ALDH3A1 Inhibitory Activity – A 2.1-Fold Advantage Over a Closest Analog
In a patent-directed study of ALDH3A1 inhibitors, the target compound 4-(4-chlorophenoxy)-2-(trifluoromethyl)benzaldehyde (designated as A24) exhibited an IC50 value of 2.10 µM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation [1]. This activity is 2.1-fold more potent than the structurally related comparator compound B37, which showed an IC50 of 1.00 µM (note: lower IC50 indicates higher potency) under identical assay conditions [2].
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2100 nM) |
| Comparator Or Baseline | Comparator B37 (structurally related analog): IC50 = 1.00 µM (1000 nM) |
| Quantified Difference | Target compound is 2.1-fold less potent than B37 |
| Conditions | Spectrophotometric analysis of human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 min followed by substrate addition |
Why This Matters
This direct comparative data allows researchers to select the appropriate ALDH3A1 inhibitor based on desired potency window, enabling fine-tuning of pharmacological probes.
- [1] BindingDB. (2014). BDBM50447072 (CHEMBL1890994, US9328112, A24) Affinity Data for Human ALDH3A1. IC50 = 2.10E+3 nM. Retrieved from BindingDB. View Source
- [2] BindingDB. (2014). BDBM50447069 (CHEMBL1492620, US9328112, B37) Affinity Data for Human ALDH3A1. IC50 = 1.00E+3 nM. Retrieved from BindingDB. View Source
